Methyl 2,5-dihydro-2-furancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) is an organic compound that belongs to the furan family It is a derivative of furan, a heterocyclic aromatic organic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) typically involves the esterification of 2-Furancarboxylic acid. One common method is the reaction of 2-Furancarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, often optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Furancarboxylic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furancarboxylic acid,2,5-dihydro-,methyl alcohol.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) can be compared with other furan derivatives, such as:
2-Furancarboxylic acid: The parent compound, which lacks the ester functional group.
2,5-Furandicarboxylic acid: A related compound with two carboxylic acid groups, used in the production of bio-based polymers.
Furan-2-carboxaldehyde: An aldehyde derivative of furan.
The uniqueness of 2-Furancarboxylic acid,2,5-dihydro-,methyl ester(9ci) lies in its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent acid and other derivatives.
Properties
IUPAC Name |
methyl 2,5-dihydrofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6(7)5-3-2-4-9-5/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXXYHJLISOZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.